molecular formula C6H8N2O2 B1307772 5-Methylfuran-2-carbohydrazide CAS No. 20842-19-7

5-Methylfuran-2-carbohydrazide

Cat. No. B1307772
CAS RN: 20842-19-7
M. Wt: 140.14 g/mol
InChI Key: GKMDPPXBCLAACF-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methylfuran-2-carbohydrazide, is a derivative of furan, which is a heterocyclic organic compound. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methyl group attached to the furan ring indicates a substitution at the fifth position, and the carbohydrazide moiety at the second position suggests the presence of a hydrazide functional group attached to a carbonyl carbon atom adjacent to the furan ring .

Synthesis Analysis

The synthesis of furan derivatives often involves the use of starting materials such as carbohydrates or furan-2-carboxylic acid hydrazide. For instance, 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Similarly, 5-nitrofuran-2-carbohydrazides were synthesized as part of a study to develop antimicrobial and antitubercular agents . These methods could potentially be adapted for the synthesis of 5-Methylfuran-2-carbohydrazide.

Molecular Structure Analysis

The molecular structure of furan derivatives can be confirmed using techniques such as elemental analyses, IR, and 1H-NMR spectra . For example, the structure of N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide was determined, and the crystal packing was found to be stabilized by a bifurcated intermolecular N—H⋯(N,O) interaction . This suggests that similar structural analyses could be applied to 5-Methylfuran-2-carbohydrazide to determine its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cyclization and tautomerism. The thiol-thione tautomeric equilibrium of furan derivatives has been described , and cyclization reactions have been used to synthesize 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides . These reactions are indicative of the reactivity of furan compounds and could be relevant to the chemical behavior of 5-Methylfuran-2-carbohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on the substituents attached to the furan ring. For example, the presence of a nitro group and a hydrazone moiety in 5-nitrofuran-2-carbohydrazides has been associated with significant antimicrobial and antibacterial activity . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure and the presence of specific functional groups. The properties of 5-Methylfuran-2-carbohydrazide would likely be influenced by the methyl and carbohydrazide groups, affecting its potential applications in pharmaceuticals or as an intermediate in chemical synthesis.

Future Directions

Furan platform chemicals, which include 5-Methylfuran-2-carbohydrazide, are gaining interest due to their potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The future of these compounds lies in further exploring their potential applications and overcoming challenges in large-scale manufacture .

properties

IUPAC Name

5-methylfuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMDPPXBCLAACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400082
Record name 5-methylfuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfuran-2-carbohydrazide

CAS RN

20842-19-7
Record name 5-methylfuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tert-butyl carbazate (549 mg, 4.15 mmol) was added to a methylene chloride (10 mL) solution of commercially available 5-methylfuran-2-carbonyl chloride (500 mg, 3.46 mmol) under ice cooling, and the mixture was stirred at room temperature for 1 hour. The reaction solution was concentrated, and then, the residue was dissolved in methylene chloride (10 mL). To the solution, trifluoroacetic acid (2 mL) was added, and the mixture was stirred at room temperature for 1.5 hours. The reaction solution was concentrated to obtain 5-methylfuran-2-carbohydrazide.
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-methyl-3-furancarboxylate (0.314 mL, 2.5 mmol, commercially available from e.g. Sigma-Aldrich, Fluorochem or Alfa Aesar) in ethanol (20 mL) was added hydrazine monohydrate (0.093 mL, 3.00 mmol) and the solution was stirred under argon and reflux for 18 hours. Analysis by LCMS and TLC showed starting material to still be present, thus more hydrazine monohydrate (0.275 mL, 8.75 mmol) was added and the solution was further stirred under argon and reflux for 18 hours. The solvent was then evaporated in vacuo to yield the product in 0.341 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.275 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Lee, SH Lee, HJ Seo, EJ Son, SH Lee… - Bioorganic & medicinal …, 2010 - Elsevier
… Compound 64 was synthesized from 21 and 5-methylfuran-2-carbohydrazide according to … Compound 67 was synthesized from 21 and 5-methylfuran-2-carbohydrazide according to the …
Number of citations: 87 www.sciencedirect.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org

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